1-Nitro-3-(1,2,2,2-tetrafluoroethyl)benzene
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Overview
Description
1-Nitro-3-(1,2,2,2-tetrafluoroethyl)benzene is a chemical compound with the molecular formula C8H5F4NO2 and a molecular weight of 223.12 g/mol It is characterized by the presence of a nitro group (-NO2) and a tetrafluoroethyl group (-CF2CF3) attached to a benzene ring
Preparation Methods
The synthesis of 1-Nitro-3-(1,2,2,2-tetrafluoroethyl)benzene typically involves the nitration of 3-(1,2,2,2-tetrafluoroethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Industrial production methods may involve similar nitration reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Nitro-3-(1,2,2,2-tetrafluoroethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
1-Nitro-3-(1,2,2,2-tetrafluoroethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated aromatic compounds.
Biology: The compound’s derivatives may be explored for their biological activity, including potential use as pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-Nitro-3-(1,2,2,2-tetrafluoroethyl)benzene largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved would vary based on the specific application and the chemical environment .
Comparison with Similar Compounds
1-Nitro-3-(1,2,2,2-tetrafluoroethyl)benzene can be compared with similar compounds such as:
1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene: This compound has an ethoxy group (-OCF2CF3) instead of an ethyl group, leading to different chemical properties and reactivity.
1-Nitro-3-(1,1,2,2-tetrafluoroethyl)benzene: This is a closely related compound with slight variations in the fluorination pattern, affecting its chemical behavior and applications.
Properties
IUPAC Name |
1-nitro-3-(1,2,2,2-tetrafluoroethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO2/c9-7(8(10,11)12)5-2-1-3-6(4-5)13(14)15/h1-4,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYXKKGPBOPKNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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